8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound “8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be modified to generate structurally diverse derivatives . This includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Scientific Research Applications
Synthesis and Cytotoxic Activity
- Kökbudak et al. (2020) reported on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives and their cytotoxic activities against human liver and breast cancerous cell lines, highlighting the potential of pyrimidinone derivatives in cancer research Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020.
Antimicrobial and Anti-inflammatory Applications
- Donkor et al. (1995) synthesized 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines showing moderate antimicrobial activity, suggesting their utility in developing new antimicrobial agents Donkor, Klein, Liang, Zhu, Bradley, & Clark, 1995.
Anticancer and Anti-5-lipoxygenase Agents
- Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents, illustrating the therapeutic potential of pyrimidinone derivatives in treating cancer and inflammation Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Synthesis Techniques and Medicinal Applications
- Bentabed-Ababsa et al. (2010) presented a method for direct metalation of heteroaromatic esters and nitriles, leading to the synthesis of dipyridopyrimidinones, with some derivatives showing bactericidal and fungicidal activities, as well as cytotoxic activities against cancer cell lines, demonstrating the importance of synthesis methods in enhancing the medicinal properties of pyrimidinone derivatives Bentabed-Ababsa, Sid Ely, Hesse, Nassar, Chevallier, Nguyen, Derdour, & Mongin, 2010.
Mechanism of Action
properties
IUPAC Name |
13-chloro-5-(2-cyclopropylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-11-3-4-14-18-13-5-6-19(15(21)7-10-1-2-10)9-12(13)16(22)20(14)8-11/h3-4,8,10H,1-2,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVLJBJLPPYCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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